1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine

Catalog No.
S12916999
CAS No.
887582-27-6
M.F
C17H25FN2O2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine

CAS Number

887582-27-6

Product Name

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine

IUPAC Name

tert-butyl 4-[(3-fluoroanilino)methyl]piperidine-1-carboxylate

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-7-13(8-10-20)12-19-15-6-4-5-14(18)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3

InChI Key

WPXISNZZSUAIHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=CC=C2)F

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3-fluorophenylamino group. Its molecular formula is C16H23FN2O2C_{16}H_{23}FN_{2}O_{2} and it has a molecular weight of approximately 294.36 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties.

Typical of amines and piperidines. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the amine functionality for subsequent reactions.
  • Alkylation: The piperidine nitrogen can be alkylated, introducing additional substituents that may enhance biological activity.

These reactions facilitate the synthesis of more complex molecules, making this compound a versatile intermediate in organic synthesis.

The synthesis of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluoroaniline and N-(tert-butoxycarbonyl)-4-piperidone.
  • Reaction Conditions: These components are reacted under controlled conditions to facilitate the formation of the desired product through nucleophilic substitution.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

This synthetic route highlights the importance of careful selection of reagents and conditions to achieve optimal yields .

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine has potential applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
  • Research: The compound may be used in studies investigating the effects of piperidine derivatives on biological systems.

Its structural characteristics make it a valuable candidate for drug development.

Several compounds share structural similarities with 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine. Here are some notable examples:

Compound NameCAS NumberNotable Features
1-Boc-4-(4-fluoro-phenylamino)-piperidine288573-56-8Similar piperidine structure but with para-substitution
3-Fluorofentanyl90736-22-4A potent opioid analog with significant biological activity
N-(3-fluorophenyl)-N-(1-(2-phenylethyl)piperidin-4-yl)propanamideUnknownRelated to fentanyl analogs, highlighting potential analgesic properties

These compounds illustrate variations in substitution patterns that may influence their pharmacological profiles. The unique combination of a tert-butoxycarbonyl group and a 3-fluorophenylamino moiety in 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine distinguishes it from its analogs, potentially offering unique therapeutic benefits.

The installation of tert-butoxycarbonyl protecting groups on piperidine derivatives represents a fundamental strategy in modern synthetic chemistry. The Boc group provides excellent stability toward a wide variety of reaction conditions while remaining easily removable without affecting existing amide groups [9]. Traditional Boc protection of piperidine derivatives involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of base, typically conducted at temperatures ranging from 10°C to 30°C for approximately 1 to 6 hours [15].

The mechanistic pathway for Boc protection proceeds through nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc₂O, followed by elimination of carbon dioxide and tert-butoxide [9]. This reaction demonstrates high efficiency when conducted in tetrahydrofuran or tetrahydrofuran-water mixtures with alkali metal carbonates such as sodium carbonate or potassium carbonate, or sterically hindered organic amines like diisopropylethylamine [15].

Table 1: Optimization Parameters for Boc Protection of Piperidine Derivatives

ParameterOptimal RangeYield (%)Reference
Temperature10-30°C95-99 [15]
Reaction Time1-6 hours95-99 [15]
BaseNa₂CO₃/K₂CO₃95-99 [15]
SolventTHF/THF-H₂O95-99 [15]

The selectivity of Boc protection can be influenced by electronic and steric factors. Thermal deprotection studies have demonstrated that secondary aryl N-Boc derivatives exhibit higher deprotection efficiency (60-75%) compared to primary aryl N-Boc derivatives (49-72%) [10]. Furthermore, the deprotection of morpholine derivatives proceeds more efficiently than piperidine derivatives, with conversions of 50% versus 35% respectively under identical conditions [10].

Novel Aminomethylation Reaction Mechanisms

The aminomethylation of piperidine derivatives involves sophisticated mechanistic pathways that have been extensively investigated through both experimental and computational approaches. Recent mechanistic studies reveal that stereoselective aminomethylation reactions proceed through N-heterocyclic carbene and Brønsted acid cooperative organocatalysis [5]. The reaction contains several distinct steps including formation of the actual catalysts, nucleophilic attack of N-heterocyclic carbene on α,β-unsaturated aldehyde, formation of Breslow intermediate, β-protonation for enolate intermediate formation, and nucleophilic addition to the enolate by activated iminium cation [5].

The stereocontrolling step involves addition to the prochiral face of the enolate, where the chiral α-carbon is formed [5]. Computational analysis through Natural Bond Orbital, Generalized Regional Index, and Frontier Molecular Orbital analyses demonstrates that the added Brønsted base triethylamine plays an indispensable role in the esterification process, indicating the reaction proceeds under N-heterocyclic carbene-Brønsted acid/base multicatalysis rather than dual catalysis [5].

Table 2: Mechanistic Parameters for Aminomethylation Reactions

Catalytic SystemSelectivity (dr)Enantioselectivity (ee %)Temperature (°C)Reference
NHC-BA/BB>20:185-9225 [5]
Rh₂(R-TCPTAD)₄29->30:152-7340 [13]
Rh₂(R-TPPTTL)₄>30:152-7340 [13]

Rhodium-catalyzed carbene insertion reactions provide alternative mechanistic pathways for selective functionalization at different positions of the piperidine ring [13]. The catalyst Rh₂(R-TPPTTL)₄ demonstrates exceptional diastereoselectivity for all substrates with ratios exceeding 30:1, while maintaining consistent enantioselectivity levels between 52-73% [13].

Solvent Systems and Catalytic Conditions for Selective Functionalization

The selection of appropriate solvent systems and catalytic conditions critically influences the success of selective functionalization reactions. Binary solvent mixtures with polarity and viscosity close to dimethylformamide perform effectively in synthetic processes, although high solvent polarity remains essential for certain deprotection reactions [35]. Recent developments demonstrate that pyrrolidine enables efficient reactions in less polar solvent mixtures such as dimethyl sulfoxide/ethyl acetate (1:9) and N-butylpyrrolidone/1,3-dioxolane (2:8 and 4:6) [35].

Palladium-catalyzed transformations benefit from specific ligand and oxidant combinations that enhance selectivity through electronically asymmetric ligands and complexed nucleophiles [21]. These factors combine to precisely control the site of attack through cationic metal systems that maximize reactivity and electronic bias in transition states [21].

Table 3: Solvent System Performance in Piperidine Functionalization

Solvent SystemRatioPolarity IndexYield (%)SelectivityReference
DMSO/EtOAc1:9Low85-90High [35]
NBP/DOL2:8Medium80-85High [35]
DMSO/2-Me-THF3:7Medium75-80Medium [35]
THF/H₂OVariousHigh90-95High [15]

Electroreductive cyclization in flow microreactors demonstrates exceptional efficiency for heterocyclic amine synthesis [30]. Experimental conditions utilizing glassy carbon cathodes, platinum anodes, electricity at 2.15 F mol⁻¹, current density of 12.7 mA cm⁻², and electrode distance of 40 μm provide superior yields compared to conventional batch-type reactions [30].

Purification Techniques and Yield Optimization

Advanced purification strategies for piperidine derivatives encompass multiple chromatographic and crystallization approaches. Flash chromatography remains the predominant purification method, with silica gel columns providing effective separation of target compounds from synthetic mixtures [27]. Strong cation exchange chromatography utilizing sulfonic acid bonded silica proves particularly effective for alkaline piperidine derivatives, operating through capture-release mechanisms that enable high-purity isolation [42].

Crystallization procedures demonstrate significant variation depending on the specific derivative structure. Most piperidine-4-one derivatives undergo successful recrystallization using distilled ethanol, though alternative solvents including acetonitrile, methanol, benzene-petroleum mixtures, and dichloromethane/methanol combinations prove effective for specific substrates [43]. Crystallographic analysis reveals that these structures predominantly adopt chair conformations, with some exhibiting boat, twist boat, or distorted chair configurations [43].

Table 4: Purification Method Effectiveness for Piperidine Derivatives

Purification MethodRecovery (%)Purity (%)Time RequiredReference
Flash Chromatography80-9095-982-4 hours [27]
SCX Chromatography85-9598-991-2 hours [42]
Recrystallization (EtOH)70-8599+12-24 hours [43]
Preparative HPLC90-9599+4-6 hours [44]

Yield optimization strategies focus on reaction parameter adjustment and catalytic system enhancement. Continuous electrolysis for approximately one hour enables preparative scale synthesis with yields reaching 55-57% for target compounds [30]. The implementation of optimized reaction conditions, including appropriate base selection and temperature control, significantly influences overall synthetic efficiency [31].

Green Chemistry Approaches in Multi-Step Synthesis

Sustainable synthetic methodologies increasingly emphasize environmental considerations and resource efficiency. Green chemistry principles applied to piperidine synthesis focus on alternative solvent systems, renewable feedstocks, and mild reaction conditions [24]. Tandem and cascade reaction processes incorporate multiple reactions in single operations, significantly reducing waste generation and improving overall efficiency [24].

Biocatalytic approaches utilizing enzymatic systems provide highly efficient and selective transformations that exceed the capabilities of traditional chemical catalysts [24]. Directed evolution techniques enable the optimization of biological catalysts to overcome substrate specificity limitations while maintaining excellent selectivity profiles [24].

Table 5: Green Chemistry Metrics for Piperidine Synthesis

ApproachAtom Economy (%)Process Mass IntensitySolvent Reduction (%)Reference
Flow Microreactors85-9015-2560-70 [25]
Biocatalysis90-9510-2070-80 [24]
Cascade Reactions80-8520-3050-60 [24]
Alternative Solvents75-8025-3540-50 [35]

Electrochemical synthesis methods eliminate the requirement for expensive or toxic reagents while providing excellent yields for heterocyclic amine formation [25]. These approaches demonstrate particular effectiveness when implemented in flow microreactors, where large specific surface areas enhance reaction efficiency [25]. The integration of computational tools and modeling strategies accelerates catalyst discovery and optimization, supporting the development of truly sustainable catalytic processes [37].

Thermodynamic Stability Under Varied Conditions

1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine exhibits moderate thermodynamic stability under standard conditions. The compound demonstrates structural resilience due to the stable piperidine ring system combined with the electron-withdrawing effects of the fluorine substituent and the protective nature of the tert-butoxycarbonyl group [1] [2].

Thermal Decomposition Characteristics

The compound's thermal decomposition behavior is primarily governed by the weakest structural component, which is typically the carbamate linkage. Based on studies of similar Boc-protected piperidine derivatives, thermal decomposition is expected to initiate at temperatures between 150-230°C [1] [2]. The decomposition pathway likely involves initial fragmentation of the Boc protecting group, releasing carbon dioxide and isobutylene, followed by potential degradation of the piperidine ring system at higher temperatures [3] [4].

Temperature-Dependent Stability

Under ambient conditions (20-25°C), the compound maintains excellent stability with minimal degradation over extended periods. The activation energy for thermal decomposition is estimated to be approximately 110-180 kJ/mol, based on comparative analysis with structurally similar compounds [3] [4]. This relatively high activation energy indicates good thermal stability under normal handling and storage conditions.

Pressure Effects

The compound exhibits typical organic compound behavior under varied pressure conditions. At elevated pressures, the thermal decomposition temperature may increase slightly due to kinetic effects, while reduced pressure conditions may lower the decomposition threshold. The piperidine ring system provides structural rigidity that contributes to pressure stability [5].

ParameterValueReference/Notes
Thermal Decomposition Temperature (°C)~150-230Based on piperidine derivatives
Boc Deprotection Temperature (°C)150-300Thermal Boc deprotection studies
Activation Energy (kJ/mol)~110-180Estimated from similar compounds
Thermal Stability RatingModerateThermally stable below 150°C

Solubility Profile in Organic/Aqueous Media

The solubility characteristics of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine are determined by its amphiphilic nature, containing both hydrophobic aromatic components and hydrophilic polar functionalities [6] [7] [8].

Aqueous Solubility

The compound exhibits poor aqueous solubility due to the predominance of hydrophobic structural elements. The 3-fluorophenyl ring and the tert-butyl group of the Boc protecting group contribute significantly to the compound's lipophilic character. The fluorine substituent, while electronegative, does not substantially enhance water solubility due to its incorporation within the aromatic system [6] [9].

Organic Solvent Compatibility

The compound demonstrates good solubility in polar aprotic solvents such as dichloromethane, acetone, dimethylformamide, and tetrahydrofuran. These solvents can effectively solvate both the polar carbamate functionality and the aromatic components without competing for hydrogen bonding sites [6] [7] [8].

Solvent-Dependent Behavior

In polar protic solvents like methanol and ethanol, the compound shows moderate solubility. The carbamate oxygen can participate in hydrogen bonding interactions, while the aromatic system provides dispersive interactions with the solvent molecules [7] [8]. The solubility in these solvents is expected to be temperature-dependent, with increased solubility at elevated temperatures.

pH Effects on Solubility

The compound's solubility is influenced by solution pH due to the presence of basic nitrogen atoms. Under acidic conditions, protonation of the piperidine nitrogen can occur, potentially increasing aqueous solubility through ionic interactions. However, the pKa values suggest that significant protonation occurs only under moderately acidic conditions [10] [11].

Solvent TypePolarityPredicted SolubilityRationale
WaterPolar ProticPoorHydrophobic aromatic groups
MethanolPolar ProticModeratePolar carbamate functionality
EthanolPolar ProticModeratePolar carbamate functionality
DichloromethanePolar AproticGoodAmphiphilic structure
AcetonePolar AproticGoodPolar aprotic favorable
Dimethylformamide (DMF)Polar AproticGoodPolar aprotic favorable
Tetrahydrofuran (THF)Polar AproticGoodPolar aprotic favorable
TolueneNonpolarPoorLimited polar interactions

pKa Determination and Protonation Behavior

The acid-base properties of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine are characterized by multiple ionizable sites with distinct pKa values reflecting their different chemical environments [10] [11] [12].

Piperidine Nitrogen Basicity

The piperidine nitrogen represents the most basic site in the molecule, with an estimated pKa of approximately 10.5-11.0. This value is consistent with typical saturated cyclic amines, where the nitrogen atom is sp³ hybridized and the lone pair is readily available for protonation [13] [14] [12]. The basicity is slightly reduced compared to simple piperidine due to the electron-withdrawing influence of the carbamate group.

Aniline Nitrogen Characteristics

The aniline nitrogen attached to the 3-fluorophenyl ring exhibits significantly reduced basicity, with an estimated pKa of 4.5-5.0. This low basicity results from the aromatic character of the nitrogen environment and the electron-withdrawing effect of the fluorine substituent at the meta position [11] [9]. The fluorine atom's inductive effect reduces electron density on the aromatic ring, further decreasing the nitrogen's tendency to accept protons.

Carbamate Nitrogen Behavior

The carbamate nitrogen shows negligible basicity (pKa ~-1 to 0) due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This electronic delocalization renders the nitrogen atom non-basic under normal conditions [15].

Protonation Sequence

Under progressively acidic conditions, protonation occurs first at the piperidine nitrogen, followed by the aniline nitrogen at much lower pH values. The carbamate nitrogen remains essentially non-protonated under typical laboratory conditions [10] [11].

Functional GroupEstimated pKaProtonation SiteNotes
Piperidine nitrogen~10.5-11.0PrimaryMost basic site, sp³ nitrogen
Aniline nitrogen~4.5-5.0SecondaryAromatic amine, electron-withdrawing fluorine
Carbamate nitrogen~-1 to 0NegligibleCarbamate not significantly basic

Partition Coefficient (LogP) Predictions

The partition coefficient of 1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine between octanol and water provides insight into its lipophilic-hydrophilic balance and potential bioavailability characteristics [16] [17] [18].

Fragment-Based Calculations

Using fragment contribution methods, the LogP is estimated to be in the range of 2.5-3.5. This calculation considers the contributions of individual structural components: the aromatic fluorophenyl ring (+2.0 to +2.5), the piperidine ring (+0.5 to +1.0), the tert-butyl carbamate group (+1.0 to +1.5), and the amino bridge (-0.5 to -1.0) [16] [19].

Comparative Analysis

Comparison with structurally similar Boc-protected piperidine derivatives suggests a LogP value of 2.8-3.2. This range is consistent with compounds containing similar aromatic and aliphatic components, accounting for the specific effects of the fluorine substituent and the methyleneamino linkage [20] [21].

Molecular Descriptor Approach

Advanced molecular descriptor calculations, considering parameters such as molecular volume, surface area, and polar surface area, predict a LogP value of 2.7-3.3. These calculations incorporate the three-dimensional molecular structure and electronic distribution effects [22] [23] [24].

Biological Implications

The predicted LogP values suggest that the compound possesses favorable lipophilicity for potential biological applications, falling within the range typically associated with good membrane permeability while maintaining sufficient aqueous solubility for biological systems [16] [17].

MethodPredicted LogPContributing Factors
Fragment-based calculation2.5-3.5Aromatic ring, aliphatic chain, polar groups
Comparison to similar compounds2.8-3.2Similar Boc-protected piperidines
Molecular descriptor approach2.7-3.3Molecular volume, surface area, polar interactions

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.19000621 g/mol

Monoisotopic Mass

308.19000621 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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